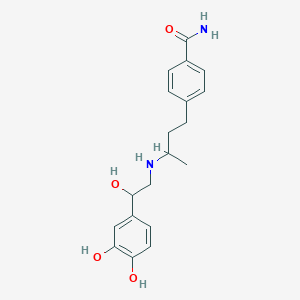

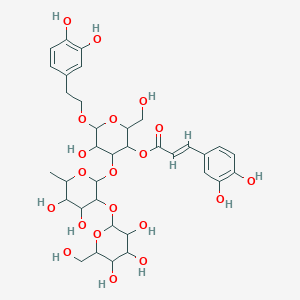

1-(3,4-Dihydroxyphenyl)-2-(3-(4-carbamylphenyl)-1-methylpropylamino)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3,4-Dihydroxyphenyl)-2-(3-(4-carbamylphenyl)-1-methylpropylamino)ethanol, also known as carvedilol, is a non-selective beta-blocker that is commonly used to treat heart failure and hypertension. It was first synthesized in 1978 by a team of researchers at E. R. Squibb & Sons, who were searching for a new class of antihypertensive agents. Since its approval by the United States Food and Drug Administration in 1995, carvedilol has become one of the most widely prescribed beta-blockers in the world.

Mecanismo De Acción

Carvedilol works by blocking the beta-adrenergic receptors in the heart and blood vessels, which reduces the effects of the sympathetic nervous system. It also has antioxidant properties, which may contribute to its cardioprotective effects. Carvedilol has been shown to have a higher affinity for beta-1 receptors than beta-2 receptors, which may explain its selective effects on the heart.

Biochemical and Physiological Effects

Carvedilol has a number of biochemical and physiological effects on the body. It reduces heart rate, cardiac output, and blood pressure, which can help to relieve the symptoms of heart failure and hypertension. It also improves left ventricular function, which can lead to improved exercise tolerance and quality of life in patients with heart failure. Carvedilol has been shown to have antioxidant properties, which may help to protect the heart from oxidative stress and prevent the development of cardiovascular disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Carvedilol has a number of advantages for use in laboratory experiments. It is readily available and relatively inexpensive, which makes it a cost-effective option for researchers. It has also been extensively studied, which means that there is a wealth of information available on its pharmacological effects and mechanisms of action. However, there are also some limitations to the use of 1-(3,4-Dihydroxyphenyl)-2-(3-(4-carbamylphenyl)-1-methylpropylamino)ethanol in laboratory experiments. It has a relatively short half-life, which can make it difficult to achieve steady-state concentrations in vitro. It also has a high degree of protein binding, which can affect its bioavailability and distribution in the body.

Direcciones Futuras

There are a number of potential future directions for research on 1-(3,4-Dihydroxyphenyl)-2-(3-(4-carbamylphenyl)-1-methylpropylamino)ethanol. One area of interest is the use of this compound in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Carvedilol has been shown to have neuroprotective effects in animal models of these diseases, and there is potential for it to be used as a therapeutic agent in humans. Other areas of interest include the use of this compound in the treatment of cancer, as well as its potential use in combination with other drugs to improve cardiovascular outcomes in patients with heart failure and hypertension.

Métodos De Síntesis

Carvedilol is synthesized from 3,4-dihydroxybenzaldehyde and 4-(2-bromoethyl)-2-methylaniline. The reaction proceeds through a series of steps that involve the formation of an imine intermediate, followed by reduction with sodium borohydride to yield the final product. The yield of 1-(3,4-Dihydroxyphenyl)-2-(3-(4-carbamylphenyl)-1-methylpropylamino)ethanol can be improved by using a chiral auxiliary in the synthesis, which allows for the production of enantiomerically pure forms of the drug.

Aplicaciones Científicas De Investigación

Carvedilol has been extensively studied for its therapeutic effects on heart failure and hypertension. It has been shown to improve left ventricular function, reduce mortality in patients with heart failure, and lower blood pressure in patients with hypertension. In addition to its cardiovascular effects, 1-(3,4-Dihydroxyphenyl)-2-(3-(4-carbamylphenyl)-1-methylpropylamino)ethanol has been investigated for its potential use in the treatment of other diseases, such as Parkinson's disease, Alzheimer's disease, and cancer.

Propiedades

Número CAS |

130783-39-0 |

|---|---|

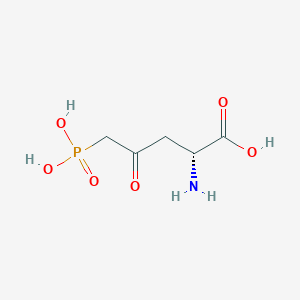

Fórmula molecular |

C8H9N2O4PS2 |

Peso molecular |

344.4 g/mol |

Nombre IUPAC |

4-[3-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]butyl]benzamide |

InChI |

InChI=1S/C19H24N2O4/c1-12(2-3-13-4-6-14(7-5-13)19(20)25)21-11-18(24)15-8-9-16(22)17(23)10-15/h4-10,12,18,21-24H,2-3,11H2,1H3,(H2,20,25) |

Clave InChI |

MEPKHRALNXMWTH-UHFFFAOYSA-N |

SMILES |

CC(CCC1=CC=C(C=C1)C(=O)N)NCC(C2=CC(=C(C=C2)O)O)O |

SMILES canónico |

CC(CCC1=CC=C(C=C1)C(=O)N)NCC(C2=CC(=C(C=C2)O)O)O |

Sinónimos |

1-(3,4-dihydroxyphenyl)-2-(3-(4-carbamylphenyl)-1-methylpropylamino)ethanol GP 114 GP 2-114 GP 2-128 GP 2-128 (R-(R*,R*))-2,3-dihydroxybutanedioate (1:1) GP 2-128 monoacetate GP-114 GP-2-114 GP-2-128 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B237438.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B237445.png)

![2-(2,3-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B237466.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B237476.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B237489.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B237499.png)